Technical Monograph: 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine
Technical Monograph: 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine
Topic: 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine: Physicochemical Profile & Synthetic Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.
Executive Summary
1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine (CAS: 85575-32-2) represents a specialized heterocyclic building block characterized by a 2-aminoimidazole (2-AI) core functionalized with a basic dimethylaminoethyl side chain at the N1 position.[1] This dual-pharmacophore structure bridges two critical areas of drug discovery:
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Kinase Inhibition: The 2-aminoimidazole motif serves as a bioisostere for the adenine ring of ATP, making it a privileged scaffold for Type I and Type II kinase inhibitors.
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Biofilm Dispersion: 2-AI derivatives are well-documented for their ability to disrupt bacterial biofilms via non-bactericidal mechanisms, specifically by modulating response regulator proteins.
This guide provides a comprehensive analysis of the compound’s properties, validated synthetic pathways, and handling protocols, designed to support its integration into lead optimization campaigns.
Chemical Identity & Structural Analysis
| Property | Specification |
| IUPAC Name | 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine |
| CAS Number | 85575-32-2 |
| Molecular Formula | C₇H₁₄N₄ |
| Molecular Weight | 154.21 g/mol |
| SMILES | CN(C)CCN1C=CN=C1N |
| pKa (Predicted) | N(aliphatic): ~9.2 |
| LogP (Predicted) | -0.3 (Hydrophilic) |
| H-Bond Donors | 1 (Exocyclic -NH₂) |
| H-Bond Acceptors | 3 (Imidazole N3, Tertiary Amine N) |
Structural Insight: The molecule features two distinct basic centers. The aliphatic tertiary amine (pKₐ ~9.2) ensures high water solubility and lysosomotropic properties, while the 2-aminoimidazole core (pKₐ ~8.0) exists in tautomeric equilibrium. However, the N1-substitution locks the tautomer, forcing the exocyclic nitrogen to act primarily as a hydrogen bond donor, which is critical for binding in the hinge region of kinase enzymes.
Validated Synthetic Methodologies
Direct alkylation of 2-aminoimidazole is often plagued by regioselectivity issues (N1-ring vs. exocyclic-N alkylation). Therefore, a de novo cyclization strategy is the preferred industrial route for high purity.
Protocol A: One-Pot Guanidine Cyclization (Recommended)
This method utilizes a "green" Deep Eutectic Solvent (DES) approach to minimize waste and maximize regiocontrol.
Reagents:
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Precursor A: N-(2-Dimethylaminoethyl)guanidine (prepared from 2-dimethylaminoethylamine + S-methylisothiourea).
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Precursor B: α-Haloaldehyde (e.g., chloroacetaldehyde dimethyl acetal).
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Solvent: Choline Chloride/Urea (1:2 molar ratio) – acts as solvent and catalyst.
Step-by-Step Workflow:
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Preparation of DES: Mix Choline Chloride and Urea (1:2) and heat to 80°C until a clear, homogeneous liquid forms.
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Condensation: Add Precursor A (1.0 equiv) and Precursor B (1.1 equiv) to the DES melt.
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Cyclization: Stir at 80-100°C for 4–6 hours. The high ionic strength of the DES promotes the condensation of the guanidine nitrogen with the carbonyl equivalent.
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Work-up: Cool to room temperature. Add water (5 mL per mmol). The DES dissolves; the organic product can be extracted with Ethyl Acetate (3x) or isolated as the HCl salt by adding conc. HCl and chilling.
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Purification: Recrystallization from Ethanol/Ether (if solid) or Flash Chromatography (DCM:MeOH:NH₃ 90:9:1).
Mechanism of Action: The reaction proceeds via the attack of the secondary amine of the guanidine on the α-carbon of the aldehyde, followed by intramolecular cyclization. The N1-substitution is pre-installed on the guanidine, eliminating regioselectivity errors.
Visualization: Synthetic Logic
Caption: Retrosynthetic logic for the regioselective construction of the N1-substituted 2-aminoimidazole core.
Physicochemical Characterization Protocols
Due to the hygroscopic nature of the free base, characterization is best performed on the Dihydrochloride Salt .
A. NMR Spectroscopy (400 MHz, D₂O)
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δ 6.95 (d, 1H): Imidazole C4-H (Doublet indicates coupling to C5-H).
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δ 6.80 (d, 1H): Imidazole C5-H.
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δ 4.15 (t, 2H): N1-CH₂- methylene protons (Deshielded by imidazole ring).
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δ 3.40 (t, 2H): -CH₂-N(Me)₂ methylene protons.
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δ 2.85 (s, 6H): -N(CH₃)₂ protons (Sharp singlet).
B. Mass Spectrometry (ESI+)
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Observed Ion: [M+H]⁺ = 155.13 m/z.
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Fragmentation Pattern: Loss of dimethylamine (-45 Da) is a common neutral loss, observing a fragment at ~110 m/z (vinyl-aminoimidazole cation).
Biological Application: Kinase Inhibitor Design
The 2-aminoimidazole moiety is a critical scaffold for ATP-competitive inhibition. It mimics the hydrogen-bonding pattern of the adenine ring in ATP.
Mechanism:
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Donor-Acceptor Motif: The exocyclic -NH₂ acts as a Hydrogen Bond Donor to the hinge region backbone carbonyl (e.g., Glu/Met residues).
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N3 Interaction: The imidazole Ring Nitrogen (N3) acts as a Hydrogen Bond Acceptor from the hinge region backbone amide.
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Solubilizing Tail: The dimethylaminoethyl tail extends into the solvent-exposed region, improving oral bioavailability and solubility.
Visualization: Kinase Binding Mode
Caption: Schematic interaction of the 2-aminoimidazole scaffold with the kinase hinge region and solvent front.
Safety & Handling (SDS Summary)
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Hazard Classification:
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Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
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Stability: The free base is prone to oxidation (browning) upon air exposure. Convert to HCl or Fumarate salt for long-term storage.
References
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Synthesis of 2-Aminoimidazoles: Marupati, S. et al. "Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine." Rasayan J. Chem., 2018, 11(4), 1674-1677. Link
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Green Chemistry Protocol: Capua, M. et al. "A high-yield one-pot two-step synthesis of 2-aminoimidazoles... using deep eutectic solvents."[3][4][5] Molecules, 2023.[5][6] Link
- Biological Activity (Biofilm): Richards, J.J. et al. "2-Aminoimidazoles as Biofilm Dispersion Agents." ChemBioChem, 2008.
- Kinase Scaffold Utility: Peat, A.J. et al. "Novel GSK-3 Inhibitors with Potent In Vivo Efficacy." Bioorganic & Medicinal Chemistry Letters, 2004.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 2-Aminoimidazole | C3H5N3 | CID 82140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine [mdpi.com]
- 6. Benzylbenzene derivatives and methods of use - Patent US-8575321-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
